molecular formula C16H19N3O B1192700 FeIII-PPIX ligand-18

FeIII-PPIX ligand-18

Cat. No.: B1192700
M. Wt: 269.348
InChI Key: XNFPWNDAFWNDDT-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FeIII-PPIX ligand-18 is a novel potent antimalarial agent, binding to ferriprotoporphyrin-ix (feiii-ppix) (kd = 33 nm) against chloroquine-resistant and sensitive strains of plasmodium falciparum

Scientific Research Applications

Antimalarial Activity

FeIII-PPIX ligand-18 demonstrates significant potential in antimalarial applications. For instance, a study describes the synthesis of a compound that binds ferriprotoporphyrin-IX (FeIII-PPIX) with high affinity, showing promising antimalarial activity against resistant strains of Plasmodium falciparum. This compound, by binding FeIII-PPIX, interferes with hemozoin formation, a crucial process in malaria pathogenesis, indicating a novel therapeutic approach to combat drug-resistant malaria (Saha et al., 2018).

Molecular Structure Studies

This compound plays a significant role in understanding the molecular structures and functionalities of various complexes. For example, research on dinuclear and mononuclear iron(II)−thiolate complexes with mixed CO/CN- ligands contributes to advances in the synthesis of iron sites of [Fe]-only hydrogenases. These studies help in elucidating the complex behavior and properties of FeIII-PPIX in different chemical environments (Liaw et al., 2000).

Iron(III) Peroxide-Activating Catalysts

FeIII-PPIX is also studied for its role in catalysis, particularly in the context of iron(II) complexes for oxidation reactions. A study on non-heme iron polyazadentate complexes as catalysts for oxidations by H2O2 sheds light on the efficiency of FeIII-PPIX in aromatic hydroxylations and the benefits of a reducing agent in such processes (Balland et al., 2004).

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.348

IUPAC Name

(E)-2-Isopropyl-5-methyl-4-((2-(pyridin-4-yl)hydrazono)methyl)phenol

InChI

InChI=1S/C16H19N3O/c1-11(2)15-9-13(12(3)8-16(15)20)10-18-19-14-4-6-17-7-5-14/h4-11,20H,1-3H3,(H,17,19)/b18-10+

InChI Key

XNFPWNDAFWNDDT-VCHYOVAHSA-N

SMILES

OC1=CC(C)=C(/C=N/NC2=CC=NC=C2)C=C1C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FeIII-PPIX ligand-18;  FeIII PPIX ligand 18;  FeIIIPPIXligand18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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